(rel)-Eglumegad

Description

Properties

IUPAC Name |

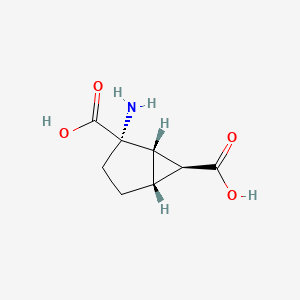

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAARTQTOOYTES-RGDLXGNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C2C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170094 | |

| Record name | Eglumegad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176199-48-7 | |

| Record name | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176199-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eglumetad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176199487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglumegad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EGLUMETAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONU5A67T2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(rel)-Eglumegad: A Deep Dive into its Mechanism of Action as a Group II Metabotropic Glutamate Receptor Agonist

(rel)-Eglumegad (also known as LY354740) is a potent and selective agonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its mechanism of action centers on the modulation of glutamatergic neurotransmission, primarily through presynaptic inhibition, which has significant implications for the treatment of various neuropsychiatric and neurological disorders, including anxiety, schizophrenia, and drug addiction.[1][3][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the pharmacological effects of (rel)-Eglumegad, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: Selective Agonism at mGluR2 and mGluR3

(rel)-Eglumegad exerts its effects by binding to and activating mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase via Gαi/o proteins.[5][6] These receptors are predominantly located on presynaptic terminals of glutamatergic neurons, where they function as autoreceptors to inhibit the release of glutamate.[7][8] Postsynaptic expression of mGluR2/3 has also been reported, where they can modulate neuronal excitability.[9][10]

Quantitative Pharmacological Profile

The potency and selectivity of (rel)-Eglumegad for human mGluR2 and mGluR3 have been characterized in various in vitro studies. The following table summarizes key quantitative data:

| Parameter | mGluR2 | mGluR3 | Reference |

| IC50 | 5 nM | 24 nM | [11][12][13] |

| EC50 | 5.1 nM | 24.3 nM | [14][15] |

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values were determined in studies using transfected human mGluR2 and mGluR3 receptors.

Downstream Signaling Pathways

Activation of mGluR2/3 by (rel)-Eglumegad initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The canonical signaling pathway for mGluR2/3 involves the Gαi/o-mediated inhibition of adenylyl cyclase.[5][6] This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of protein kinase A (PKA).[5] This pathway is a key contributor to the presynaptic inhibitory effects of (rel)-Eglumegad.

References

- 1. youtube.com [youtube.com]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GloSensor™ cAMP Assay Protocol [promega.jp]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mesoscale.com [mesoscale.com]

Eglumegad vs. (rel)-Eglumegad: A Stereochemical and Pharmacological Dissection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eglumegad, also known as LY354740, is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Its pharmacological activity is intrinsically linked to its specific stereochemistry. This guide elucidates the critical distinction between Eglumegad and its racemic counterpart, (rel)-Eglumegad, providing a comprehensive analysis of their chemical structures, comparative pharmacological activities, and the experimental methodologies used for their characterization. The data presented herein unequivocally demonstrates that the biological activity of this compound resides almost exclusively in the (+)-enantiomer, Eglumegad.

Chemical Structure and Stereochemistry: The Core Distinction

The fundamental difference between Eglumegad and (rel)-Eglumegad lies in their stereochemistry.

-

Eglumegad (LY354740): This is the pure, single (+)-enantiomer with the absolute configuration of (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid .[1] This specific three-dimensional arrangement of atoms is crucial for its high-affinity binding and potent agonistic activity at mGluR2 and mGluR3.

-

(rel)-Eglumegad: This term denotes the racemic mixture , which contains equal amounts of Eglumegad ((+)-enantiomer or LY354740) and its mirror image, the (-)-enantiomer, (-)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY366563) .[2]

The synthesis of the racemic mixture is followed by a chiral resolution step to isolate the pharmacologically active Eglumegad. This process is essential as the (-)-enantiomer is largely inactive.

Comparative Pharmacological Activity

The pharmacological activity of Eglumegad resides almost exclusively in the (+)-enantiomer. The racemic mixture, (rel)-Eglumegad, exhibits reduced potency due to the presence of the inactive (-)-enantiomer.

| Compound | Target | Assay | Potency (EC50/IC50) | Reference |

| Eglumegad | Human mGluR2 | Forskolin-stimulated cAMP formation inhibition | 5.1 ± 0.3 nM (EC50) | [3] |

| Human mGluR3 | Forskolin-stimulated cAMP formation inhibition | 24.3 ± 0.5 nM (EC50) | [3] | |

| Rat Group II mGluRs (cerebral cortical slice) | Forskolin-stimulated cAMP formation inhibition | 0.055 ± 0.017 µM (EC50) | [2] | |

| (rel)-Eglumegad | Rat Group II mGluRs (cerebral cortical slice) | Forskolin-stimulated cAMP formation inhibition | 0.086 ± 0.025 µM (EC50) | [2] |

| (-)-Enantiomer | Nicotine (B1678760) withdrawal-induced auditory startle | In vivo attenuation of startle response in rats | Inactive | [4] |

As illustrated in the table, Eglumegad is a highly potent agonist at both human mGluR2 and mGluR3. A direct comparison in a rat cortical slice preparation shows that the pure (+)-enantiomer (Eglumegad) is more potent than the racemic mixture. Furthermore, in an in vivo model of nicotine withdrawal, the (-)-enantiomer was found to be inactive, highlighting the stereoselective nature of the drug's activity.[4]

Signaling Pathway of Eglumegad at mGluR2/3

Eglumegad, as a Group II metabotropic glutamate receptor agonist, activates a G-protein coupled receptor signaling cascade that ultimately leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Eglumegad-mediated mGluR2/3 signaling pathway.

Experimental Protocols

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is a standard method to determine the potency of mGluR2/3 agonists by measuring their ability to inhibit the production of cAMP.

Objective: To determine the EC50 value of a test compound (Eglumegad, (rel)-Eglumegad) by measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR2 or mGluR3.

Materials:

-

Cell line stably expressing human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds (Eglumegad, (rel)-Eglumegad).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).

-

Microplate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the mGluR2 or mGluR3 expressing cells to an appropriate confluency in T-flasks.

-

Cell Plating: Harvest the cells and seed them into 384-well white opaque microplates at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay: a. Remove the culture medium from the wells. b. Add the test compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. c. Add forskolin (typically at a final concentration that elicits 80% of its maximal response, e.g., 1-10 µM) to all wells except the basal control. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

Data Analysis: a. Normalize the data with the basal (0% stimulation) and forskolin-only (100% stimulation) controls. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of a test compound for mGluR2 and mGluR3 by competitive displacement of a radiolabeled antagonist (e.g., [3H]LY341495) or agonist (e.g., [3H]LY354740).

Materials:

-

Membrane preparations from cells expressing mGluR2 or mGluR3.

-

Radiolabeled ligand (e.g., [3H]LY341495 or [3H]LY354740).

-

Test compounds (Eglumegad, (rel)-Eglumegad).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing divalent cations).

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., 10 µM LY341495).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Subtract the non-specific binding from all measurements. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay.

Conclusion

The distinction between Eglumegad and (rel)-Eglumegad is a clear demonstration of the principle of stereoselectivity in pharmacology. Eglumegad, the (1S,2S,5R,6S)-enantiomer, is a potent and selective agonist of mGluR2 and mGluR3, while its mirror image is largely inactive. Consequently, the racemic mixture, (rel)-Eglumegad, exhibits reduced potency. For researchers and drug development professionals, understanding this fundamental difference is paramount for the accurate interpretation of experimental data and for the design of novel therapeutics targeting the Group II metabotropic glutamate receptors. The use of the pure, active enantiomer, Eglumegad, is essential for achieving maximal potency and for elucidating the precise physiological and pathological roles of mGluR2 and mGluR3.

References

(rel)-Eglumegad's Affinity for mGluR2/3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and functional activity of (rel)-Eglumegad, a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Summary

(rel)-Eglumegad, also known by its developmental code name LY354740, demonstrates high affinity for both mGluR2 and mGluR3 subtypes, albeit with a noted preference for mGluR2. The compound's agonist activity at these receptors leads to the inhibition of adenylyl cyclase, a key mechanism in its pharmacological effects.

Table 1: Binding and Functional Affinity of (rel)-Eglumegad for Human mGluR2 and mGluR3

| Receptor | Parameter | Value (nM) | Assay Type | Cell Line |

| Human mGluR2 | IC50 | 5 | Radioligand Binding Assay | Transfected |

| Human mGluR3 | IC50 | 24 | Radioligand Binding Assay | Transfected |

| Human mGluR2 | EC50 | 5 | Functional Assay (cAMP) | Transfected |

| Human mGluR3 | EC50 | 24 | Functional Assay (cAMP) | Transfected |

Signaling Pathway

Activation of group II metabotropic glutamate receptors (mGluR2 and mGluR3) by an agonist such as (rel)-Eglumegad initiates a G-protein mediated signaling cascade. These receptors are coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of (rel)-Eglumegad at mGluR2 and mGluR3.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (IC50) of (rel)-Eglumegad by measuring its ability to displace a radiolabeled ligand from the mGluR2 and mGluR3 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing human mGluR2 or mGluR3.

-

Radioligand: [3H]LY354740.

-

Test Compound: (rel)-Eglumegad.

-

Assay Buffer: Tris-HCl buffer with divalent cations (e.g., Ca2+ and Mg2+).

-

Non-specific Binding Control: A high concentration of a known mGluR2/3 agonist (e.g., 10 µM DCG-IV).

-

Filtration Apparatus: 96-well filter plates and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]LY354740, and varying concentrations of (rel)-Eglumegad.

-

Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of (rel)-Eglumegad that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding curve.

Functional Assay: cAMP Measurement (GloSensor™ Assay)

This functional assay measures the ability of (rel)-Eglumegad to activate the Gαi/o-coupled mGluR2 and mGluR3, leading to a decrease in intracellular cAMP levels.

Materials:

-

Cell Line: A stable cell line (e.g., CHO) co-expressing the human mGluR2 or mGluR3 and the GloSensor™ cAMP biosensor.

-

Test Compound: (rel)-Eglumegad.

-

cAMP Stimulant: Forskolin (B1673556) (to elevate basal cAMP levels).

-

GloSensor™ Reagent: Contains the substrate for the biosensor's luciferase.

-

Luminometer: For detecting the light output.

Procedure:

-

Cell Plating: Plate the engineered cells in a 96-well plate and allow them to adhere overnight.

-

Reagent Addition: Add the GloSensor™ cAMP Reagent to the cells and incubate to allow it to equilibrate.

-

Compound Addition: Add varying concentrations of (rel)-Eglumegad to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production.

-

Signal Detection: Measure the luminescence signal over time using a luminometer. The activation of mGluR2/3 by (rel)-Eglumegad will inhibit forskolin-stimulated cAMP production, resulting in a decrease in the luminescent signal.

-

Data Analysis: Plot the reduction in the luminescent signal against the concentration of (rel)-Eglumegad to determine the EC50 value, the concentration at which the compound produces 50% of its maximal effect.

Functional Assay: [35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins coupled to mGluR2 and mGluR3 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell Membranes: Membranes from cells expressing human mGluR2 or mGluR3.

-

Radioligand: [35S]GTPγS.

-

Test Compound: (rel)-Eglumegad.

-

GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.

-

Assay Buffer: Containing MgCl2 and NaCl.

-

Filtration Apparatus or Scintillation Proximity Assay (SPA) beads .

-

Scintillation Counter .

Procedure:

-

Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of (rel)-Eglumegad and GDP.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Incubation: Incubate at 30°C for a defined period to allow for G-protein activation and [35S]GTPγS binding.

-

Termination and Separation: Terminate the reaction by rapid filtration through filter plates to separate bound from free [35S]GTPγS. Alternatively, use SPA beads which capture the membranes and allow for measurement without a separation step.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the EC50 value for (rel)-Eglumegad-stimulated [35S]GTPγS binding.

The Discovery and Synthesis of (rel)-Eglumegad: A Conformationally Constrained Agonist of Group II Metabotropic Glutamate Receptors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(rel)-Eglumegad, also known by its developmental code name LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Its discovery marked a significant advancement in the exploration of the therapeutic potential of targeting the glutamatergic system for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of (rel)-Eglumegad. It includes detailed experimental protocols for its synthesis and key in vitro and in vivo assays, quantitative data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological processes. Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs, which belong to the G protein-coupled receptor (GPCR) superfamily, are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group II mGluRs, comprising mGluR2 and mGluR3, are negatively coupled to adenylyl cyclase through Gαi/o proteins. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors, including voltage-gated calcium and potassium channels.

The discovery of (rel)-Eglumegad by scientists at Eli Lilly and Company provided a powerful chemical tool to investigate the physiological roles of group II mGluRs and explore their potential as therapeutic targets for conditions such as anxiety disorders and drug addiction. (rel)-Eglumegad is a conformationally constrained analog of glutamate, designed to mimic the bioactive conformation of the endogenous ligand at group II mGluRs with high affinity and selectivity.

Discovery and Rationale

The design of (rel)-Eglumegad was based on the hypothesis that restricting the conformational flexibility of the glutamate molecule could lead to enhanced potency and selectivity for a specific mGluR subtype. By incorporating the glutamate pharmacophore into a rigid bicyclo[3.1.0]hexane framework, the spatial orientation of the α-amino acid and the distal carboxyl group was fixed in a conformation thought to be optimal for binding to group II mGluRs. This approach proved successful, resulting in a compound with nanomolar potency at mGluR2 and mGluR3.

Synthesis of (rel)-Eglumegad

The synthesis of (rel)-Eglumegad is a multi-step process that begins with 2-cyclopentenone. The key steps involve a Corey-Chaykovsky cyclopropanation, followed by a Bucherer-Bergs reaction to introduce the amino acid functionality, and subsequent hydrolysis, esterification, and resolution to obtain the desired enantiomer.

Experimental Protocol: Synthesis of (rel)-Eglumegad

Step 1: Corey-Chaykovsky Cyclopropanation of 2-Cyclopentenone

-

To a stirred solution of trimethylsulfoxonium (B8643921) iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO) at room temperature under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

-

Stir the resulting mixture for 1 hour at room temperature to form the sulfur ylide.

-

Cool the reaction mixture to 0°C and add a solution of 2-cyclopentenone (1.0 equivalent) in DMSO dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to afford the bicyclo[3.1.0]hexan-2-one intermediate.

Step 2: Bucherer-Bergs Hydantoin (B18101) Synthesis

-

To a solution of the bicyclo[3.1.0]hexan-2-one intermediate (1.0 equivalent) in ethanol (B145695) and water (1:1), add potassium cyanide (2.0 equivalents) and ammonium (B1175870) carbonate (4.0 equivalents).

-

Heat the mixture in a sealed vessel at 60°C for 24 hours.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 2.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the racemic hydantoin derivative.

Step 3: Hydrolysis of the Hydantoin

-

Suspend the racemic hydantoin (1.0 equivalent) in a solution of sodium hydroxide (B78521) (5.0 equivalents) in water.

-

Heat the mixture to reflux for 48 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1.

-

Concentrate the mixture under reduced pressure to obtain the crude racemic amino acid.

Step 4: Fischer Esterification

-

Suspend the crude amino acid in absolute ethanol and bubble with dry hydrogen chloride gas at 0°C for 1 hour.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and basify with sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give the diethyl ester.

Step 5: Resolution of Enantiomers and Final Hydrolysis

-

The racemic diethyl ester can be resolved into its individual enantiomers using chiral chromatography or by diastereomeric salt formation with a chiral acid.

-

Hydrolyze the desired enantiomeric ester with aqueous sodium hydroxide.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the final product, (rel)-Eglumegad.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Pharmacological Characterization

(rel)-Eglumegad is a potent and selective agonist at mGluR2 and mGluR3. Its pharmacological profile has been extensively characterized using a variety of in vitro and in vivo assays.

Quantitative Pharmacological Data

| Parameter | mGluR2 | mGluR3 | Reference |

| IC50 (nM) | 5 | 24 | [1][2] |

| EC50 (nM) | 14.1 | 5.8 | [3] |

Table 1: In Vitro Potency of (rel)-Eglumegad at Human mGluR2 and mGluR3.

Signaling Pathway of Group II mGluRs

Activation of group II mGluRs by (rel)-Eglumegad initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is mediated by the Gαi/o subunit of the coupled G protein. The Gβγ subunits can also activate other downstream effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels.

Caption: Signaling pathway of group II metabotropic glutamate receptors (mGluR2/3).

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (rel)-Eglumegad for mGluR2/3 using the antagonist radioligand [³H]LY341495.

Materials:

-

Cell membranes prepared from cells stably expressing human mGluR2 or mGluR3.

-

[³H]LY341495 (radioligand).

-

(rel)-Eglumegad (competitor ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM LY341495).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of (rel)-Eglumegad in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membranes (typically 10-20 µg of protein per well).

-

(rel)-Eglumegad at various concentrations or vehicle for total binding.

-

Non-specific binding control for determining non-specific binding.

-

[³H]LY341495 at a concentration close to its Kd (e.g., 1-2 nM).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of (rel)-Eglumegad.

Caption: Experimental workflow for the radioligand binding assay.

Experimental Protocol: cAMP Formation Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by (rel)-Eglumegad in cells expressing mGluR2 or mGluR3.

Materials:

-

CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX).

-

(rel)-Eglumegad.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well plates.

Procedure:

-

Seed the cells in 384-well plates and grow to confluence.

-

On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of (rel)-Eglumegad.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve and calculate the EC50 value for (rel)-Eglumegad's inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Pharmacology

(rel)-Eglumegad has demonstrated anxiolytic-like effects in various preclinical models of anxiety.

Experimental Protocol: Elevated Plus-Maze Test

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[4][5][6][7][8]

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

An automated tracking system or a video camera to record the animal's behavior.

Procedure:

-

Habituate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

-

Administer (rel)-Eglumegad or vehicle to the animals at the desired dose and route (e.g., intraperitoneally) 30-60 minutes before the test.

-

Place the animal in the center of the EPM, facing one of the closed arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the time spent in the open arms, the number of entries into the open and closed arms, and the total distance traveled.

-

An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

-

Clean the maze thoroughly between each animal to eliminate olfactory cues.

Caption: Experimental workflow for the elevated plus-maze test.

Conclusion

(rel)-Eglumegad has been an invaluable tool for elucidating the roles of group II metabotropic glutamate receptors in the central nervous system. Its rational design, efficient synthesis, and potent and selective pharmacological profile have enabled significant progress in understanding the therapeutic potential of targeting this receptor class for anxiety and other neurological disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the complex biology of the glutamatergic system.

References

- 1. [3H]LY341495, a highly potent, selective and novel radioligand for labeling Group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elevated plus maze protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. mmpc.org [mmpc.org]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

A Comprehensive Pharmacological Profile of (rel)-Eglumegad (LY354740)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(rel)-Eglumegad, also known by its developmental code name LY354740, is a research chemical developed by Eli Lilly and Company.[1] It is a conformationally constrained analog of glutamate (B1630785) and functions as a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] These receptors are key modulators of synaptic transmission in the central nervous system, and their activation generally leads to a reduction in neuronal excitability. Eglumegad has been primarily investigated for its therapeutic potential in treating anxiety disorders, drug addiction, and other neurological conditions.[1][2][3] This document provides a detailed overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

Eglumegad exerts its pharmacological effects by acting as a group-selective agonist at mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/Go).

Signaling Pathway:

-

Binding: Eglumegad binds to the orthosteric site on the extracellular domain of mGluR2 or mGluR3.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gi/Go protein.

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/Go protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1]

-

Modulation of Neuronal Activity: This reduction in cAMP levels leads to downstream effects, including the modulation of ion channel activity and, critically, a decrease in the release of neurotransmitters, most notably glutamate, from the presynaptic terminal. This presynaptic inhibition is a primary mechanism for the anxiolytic and neuroprotective effects of group II mGluR agonists.[2]

In human adrenocortical cells, this mechanism has been shown to down-regulate steroidogenesis, leading to a significant decrease in aldosterone (B195564) and cortisol production.[1]

Pharmacological Data: Receptor Affinity

Eglumegad is characterized by its high potency and selectivity for group II mGlu receptors over other mGlu receptor subtypes and is not known to interact directly with dopamine (B1211576) D2 receptors.[1][2]

| Receptor Target | Species | Assay Type | Value Type | Value (nM) | Reference |

| mGluR2 | Human (transfected) | Functional Assay | IC50 | 5 | [4][5][6] |

| mGluR3 | Human (transfected) | Functional Assay | IC50 | 24 | [4][5][6] |

| mGluR2 | Human (transfected) | Functional Assay | EC50 | 5 | [7][8] |

| mGluR3 | Human (transfected) | Functional Assay | EC50 | 24 | [7][8] |

Preclinical Pharmacology

In Vitro Studies

-

Neuroprotection: Eglumegad protects neurons from N-Methyl-D-aspartic acid (NMDA)-induced toxicity, highlighting its potential role in mitigating excitotoxic damage.[1][5]

-

Proteomics: In mouse cortical neurons, treatment with Eglumegad resulted in the downregulation of several proteins, including hypoxia up-regulated protein 1 and destrin, while up-regulating collapsin response mediator protein 1.[4]

In Vivo Studies (Animal Models)

Eglumegad has demonstrated significant efficacy in a variety of animal models of anxiety, addiction, and psychosis.

| Animal Model | Species | Dose(s) | Key Findings | Reference |

| Anxiety Models | Mice | Not specified | As effective as diazepam in reducing anxiety symptoms without causing sedation or memory impairment. | [1] |

| Cognitive Function | Monkeys | Not specified | Produced anxiolytic effects but was associated with a slight reduction in cognitive performance. | [1] |

| Drug Withdrawal | Animals | Not specified | Relieved withdrawal symptoms from chronic nicotine (B1678760) and morphine use; inhibited the development of morphine tolerance. | [1] |

| Stress-Induced Hyperlocomotion | Mice | 15 mg/kg, i.p. | Decreased novelty-induced hyperlocomotion in male GluA1-KO mice. | [4] |

| Immobilization Stress | Rats | 10 mg/kg, i.p. | Attenuated the stress-induced increase in BDNF mRNA expression in the medial prefrontal cortex. | [4] |

| HPA Axis Modulation | Bonnet Macaques | Not specified | Chronic oral administration markedly reduced baseline cortisol levels; acute infusion diminished yohimbine-induced stress response. | [1] |

| Psychosis Models | Animals | Not specified | Reduced the behavioral effects of 5-HT2A agonist hallucinogens; had limited effects against phencyclidine. | [1] |

Clinical Development

Eglumegad progressed to early-phase clinical trials for anxiety and panic disorders.[3] Human studies confirmed its anxiolytic effects without producing sedation.[1][9] However, its development was hampered by poor oral bioavailability.[1] This led to the creation of a prodrug, talaglumetad (B1243389) (LY544344), to improve its pharmacokinetic profile.[1] Ultimately, the development of talaglumetad was also discontinued (B1498344) due to findings of convulsions in preclinical animal studies.[1][9] A Phase II trial of Eglumegad in patients with panic disorder failed to show effects different from placebo.[10]

Experimental Protocols

In Vivo: Immobilization Stress Model in Rats

This protocol is based on methodologies used to assess the effects of mGluR2/3 agonists on stress-induced gene expression.[4]

Objective: To determine the effect of Eglumegad on immobilization stress-induced changes in Brain-Derived Neurotrophic Factor (BDNF) mRNA expression in the rat prefrontal cortex.

Methodology:

-

Animals: Male Wistar rats are used for the study.

-

Groups: Animals are divided into four groups: (1) Vehicle + No Stress, (2) Eglumegad + No Stress, (3) Vehicle + Stress, (4) Eglumegad + Stress.

-

Drug Administration: Eglumegad (e.g., 1, 3, or 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 15 minutes prior to the stress procedure.[4]

-

Stress Induction: Rats in the stress groups are placed in plastic immobilization cones for a period of 2 hours. Non-stressed animals remain in their home cages.[4]

-

Tissue Collection: Immediately following the 2-hour immobilization period, rats are decapitated. The brains are rapidly removed, frozen on dry ice, and stored at -80°C.[4]

-

Analysis: The prefrontal cortex is dissected, and total RNA is extracted. BDNF mRNA levels are quantified using a technique such as quantitative real-time polymerase chain reaction (qRT-PCR).

-

Data Interpretation: Comparison of BDNF mRNA levels across the four groups allows for the determination of whether Eglumegad can attenuate the stress-induced increase in this transcript.

In Vitro: Receptor Agonist Activity Assay

This protocol outlines a general method for determining the potency of Eglumegad at mGluR2 and mGluR3 using transfected cell lines.

Objective: To determine the IC50 or EC50 value of Eglumegad for the inhibition of forskolin-stimulated cAMP production in cells expressing human mGluR2 or mGluR3.

Methodology:

-

Cell Culture: A suitable host cell line (e.g., HEK293 or LLC-PK1) is stably transfected to express the human mGluR2 or mGluR3 receptor.[4] Cells are cultured under standard conditions.

-

Assay Preparation: Cells are plated in multi-well plates and grown to an appropriate confluency.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of Eglumegad for a short period.

-

Stimulation: Adenylyl cyclase is then stimulated using a known concentration of forskolin (B1673556) to induce cAMP production. The incubation is carried out for a defined time (e.g., 30 minutes).

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The amount of cAMP produced at each concentration of Eglumegad is measured. The data are normalized to the response seen with forskolin alone (100%) and a baseline control (0%). A dose-response curve is generated, and the IC50/EC50 value is calculated using non-linear regression.

Summary and Conclusion

(rel)-Eglumegad is a potent and selective group II metabotropic glutamate receptor agonist with a well-defined mechanism of action centered on the inhibition of adenylyl cyclase and subsequent reduction of presynaptic glutamate release. Preclinical studies robustly demonstrated its anxiolytic, anti-addictive, and neuroprotective properties. However, despite promising early human data confirming its anxiolytic efficacy, its clinical development was halted due to poor oral bioavailability and safety concerns (convulsions in preclinical models) associated with its prodrug, talaglumetad. The pharmacological profile of Eglumegad nonetheless validates mGluR2/3 as a significant therapeutic target for anxiety and related neurological disorders, paving the way for the development of next-generation compounds with improved pharmacokinetic and safety profiles.

References

- 1. Eglumetad - Wikipedia [en.wikipedia.org]

- 2. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Eglumetad - AdisInsight [adisinsight.springer.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabotropic glutamate II receptor agonists in panic disorder: a double blind clinical trial with LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Pharmacology of (rel)-Eglumegad: Focusing on its Inactive Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-Eglumegad, also known by its developmental code name LY354740, is a racemic mixture of a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). This technical guide provides an in-depth analysis of the stereoselective pharmacology of (rel)-Eglumegad, with a specific focus on its pharmacologically inactive enantiomer. The document will detail the distinct activities of the individual enantiomers, the underlying signaling pathways, and the experimental methodologies used to characterize their properties. All quantitative data are presented in structured tables, and key concepts are visualized through diagrams generated using Graphviz.

Introduction

(rel)-Eglumegad is a conformationally constrained analog of glutamate. Its agonistic activity at mGluR2 and mGluR3 receptors has been a subject of significant research interest for its potential therapeutic applications in anxiety and other neurological disorders. As a chiral molecule, (rel)-Eglumegad exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, biological activities. This guide delineates the pharmacological profiles of the individual enantiomers of (rel)-Eglumegad.

The active component of the racemic mixture is the (+)-enantiomer, designated as (+)-Eglumegad or LY354740. The inactive counterpart is the (-)-enantiomer, also known as (-)-Eglumegad or LY366563. The profound difference in the activity of these two stereoisomers underscores the highly specific nature of the ligand-receptor interaction.

Quantitative Pharmacological Data

The stereoselectivity of Eglumegad's interaction with group II mGluRs is evident from in vitro functional assays. The following tables summarize the key quantitative data comparing the activity of the racemic mixture and its constituent enantiomers.

Table 1: Functional Potency of Eglumegad Racemate and Enantiomers at Native Group II mGluRs

| Compound | Chiral Designation | Developmental Code | Potency (EC₅₀) in Forskolin-Stimulated cAMP Formation Assay (Rat Cerebral Cortical Slices) |

| (rel)-Eglumegad | (±) | - | 0.086 ± 0.025 µM[1] |

| Eglumegad | (+) | LY354740 | 0.055 ± 0.017 µM[1] |

| Eglumegad | (-) | LY366563 | No activity up to 100 µM[1] |

Table 2: Functional Potency of (+)-Eglumegad (LY354740) at Recombinant Human mGluR2 and mGluR3

| Receptor Subtype | Potency (EC₅₀) in Forskolin-Stimulated cAMP Formation Assay |

| Human mGluR2 | 5.1 ± 0.3 nM |

| Human mGluR3 | 24.3 ± 0.5 nM |

Signaling Pathway of Group II Metabotropic Glutamate Receptors (mGluR2/3)

The active enantiomer, (+)-Eglumegad, exerts its effects by activating mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway. The activation of this pathway leads to a cascade of intracellular events, primarily resulting in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

The determination of the pharmacological activity of the Eglumegad enantiomers relies on specific in vitro assays. Below are detailed methodologies for the key experiments.

cAMP Accumulation Assay in Rat Cerebral Cortical Slices

This functional assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger in the mGluR2/3 signaling pathway.

Objective: To determine the EC₅₀ value of the test compounds by measuring their ability to inhibit forskolin-stimulated cAMP accumulation.

Materials:

-

Adult rat cerebral cortical slices

-

Krebs-bicarbonate buffer (pH 7.4)

-

Forskolin (B1673556) solution

-

Test compounds: (rel)-Eglumegad, (+)-Eglumegad, (-)-Eglumegad

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

96-well microplates

Procedure:

-

Tissue Preparation: Prepare 400 µm thick cerebral cortical slices from adult rats using a McIlwain tissue chopper.

-

Pre-incubation: Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer at 37°C for 60 minutes.

-

Assay Incubation: Transfer the slices to 96-well plates containing Krebs-bicarbonate buffer with a phosphodiesterase inhibitor (e.g., IBMX).

-

Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for 15-20 minutes.

-

Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except for the basal control) to stimulate cAMP production. Incubate for a further 15 minutes.

-

Lysis and cAMP Measurement: Terminate the reaction by adding lysis buffer. Measure the intracellular cAMP concentration using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine the EC₅₀ value using a non-linear regression analysis.

Conclusion

The pharmacological activity of (rel)-Eglumegad resides exclusively in its (+)-enantiomer, (+)-Eglumegad (LY354740), which is a potent agonist at mGluR2 and mGluR3 receptors. The (-)-enantiomer, (-)-Eglumegad (LY366563), is devoid of activity at these receptors. This pronounced stereoselectivity highlights the specific structural requirements for ligand binding and receptor activation within the group II metabotropic glutamate receptor family. This technical guide provides researchers and drug development professionals with the foundational knowledge and methodologies to understand and further investigate the distinct pharmacological profiles of the Eglumegad enantiomers.

References

(rel)-Eglumegad for Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (rel)-Eglumegad (also known as LY354740), a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3), for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the methodologies of pivotal experiments.

Introduction

(rel)-Eglumegad is a conformationally constrained analog of glutamate developed by Eli Lilly and Company. It has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and drug addiction.[1][2] Its novel mechanism of action, distinct from traditional anxiolytics and antipsychotics, targets the glutamatergic system, offering a promising avenue for research and drug development.[1]

Mechanism of Action

(rel)-Eglumegad is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[3] These receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate.[4][5]

Signaling Pathways

The activation of mGluR2/3 by (rel)-Eglumegad initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[4][6]

Beyond the canonical pathway, mGluR2/3 activation has been shown to modulate other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][7][8][9] These pathways are crucial for regulating synaptic plasticity, cell survival, and gene expression.

Diagram of the mGluR2/3 Signaling Pathway:

Caption: Downstream signaling pathways of (rel)-Eglumegad following mGluR2/3 activation.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical investigations of (rel)-Eglumegad and its prodrug, LY544344.

Table 1: In Vitro Receptor Binding and Potency

| Receptor | Assay | Value | Reference |

| Human mGluR2 | IC50 | 5 nM | [3] |

| Human mGluR3 | IC50 | 24 nM | [3] |

Table 2: Preclinical In Vivo Efficacy

| Model | Species | Endpoint | (rel)-Eglumegad ED50 (p.o.) | Diazepam ED50 (p.o.) | Reference |

| Fear-Potentiated Startle | Rat | Anxiolytic Activity | 0.3 mg/kg | 0.4 mg/kg | [10] |

| Elevated Plus Maze | Rat | Anxiolytic Activity | 0.2 mg/kg | 0.5 mg/kg | [10] |

Table 3: Preclinical Pharmacokinetics

| Species | Route | Bioavailability | Reference |

| Rat | Oral | ~10% | [11] |

| Dog | Oral | ~45% | [11] |

Note: The poor oral bioavailability of (rel)-Eglumegad led to the development of the prodrug LY544344, which demonstrated a 10-fold increase in brain, plasma, and cerebrospinal fluid levels of LY354740 after oral administration.[2][12]

Table 4: Clinical Trial Data for LY544344 (Prodrug) in Generalized Anxiety Disorder (GAD)

| Study Population | Treatment Arms | Primary Outcome | Result | Reference |

| Patients with GAD | LY544344 (8 mg b.i.d.), LY544344 (16 mg b.i.d.), Placebo | Improvement from baseline in Hamilton Anxiety (HAM-A) and Clinical Global Impression-Improvement (CGI-I) scores | The 16 mg b.i.d. group showed significantly greater improvement compared to placebo. | [13][14][15] |

Note: This trial was discontinued (B1498344) early due to findings of convulsions in preclinical studies.[13][14]

Experimental Protocols

Detailed methodologies for key preclinical behavioral assays used to characterize the anxiolytic and antipsychotic-like properties of (rel)-Eglumegad are provided below.

Fear-Potentiated Startle (FPS) Test

This model assesses the anxiolytic potential of a compound by measuring its ability to reduce a potentiated startle response elicited by a conditioned fear stimulus.

Workflow for the Fear-Potentiated Startle Test:

References

- 1. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eglumetad - Wikipedia [en.wikipedia.org]

- 3. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Presynaptic inhibition upon CB1 or mGlu2/3 receptor activation requires ERK/MAPK phosphorylation of Munc18‐1 | The EMBO Journal [link.springer.com]

- 8. Abnormal Glu/mGluR2/3/PI3K pathway in the hippocampal neurovascular unit leads to diabetes-related depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulating ERK/PI3K/NFκB signaling pathways upon activation of mGluR2/3 restores OGD-induced impairment in glutamate clearance in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Conflict Test Battery for Studying the Act of Facing Threats in Pursuit of Rewards [frontiersin.org]

- 11. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (rel)-Eglumegad: A Potent mGluR2/3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-Eglumegad, also known by its developmental code name (rel)-LY354740, is a highly potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). As a conformationally constrained analog of glutamate, it has been a critical pharmacological tool for investigating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of (rel)-Eglumegad, including its chemical and physical properties, detailed mechanism of action, experimental protocols for its use in preclinical models of anxiety, and a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

(rel)-Eglumegad is the racemic mixture of Eglumegad. The CAS number for (rel)-Eglumegad is 176027-90-0.[1] Eglumegad, the active enantiomer, is systematically named (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[1]

| Property | Value | Reference |

| CAS Number | 176027-90-0 | [1] |

| Molecular Formula | C8H11NO4 | [1] |

| Molecular Weight | 185.18 g/mol | |

| IUPAC Name | (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | [1] |

| Synonyms | (rel)-LY354740, (rel)-Eglumetad |

Mechanism of Action and Signaling Pathway

(rel)-Eglumegad exerts its effects by selectively activating group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gi/o family of G-proteins.[2][3]

Upon agonist binding, the activated Gi/o-protein inhibits the enzyme adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).[1][2]

In addition to the canonical adenylyl cyclase pathway, activation of mGluR2/3 by (rel)-Eglumegad can also lead to:

-

Modulation of Ion Channels: The Gβγ subunits released upon Gi/o activation can directly interact with and modulate the activity of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2]

-

Activation of the MAPK/ERK Pathway: (rel)-Eglumegad has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, likely mediated by the Gβγ subunits.

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which is thought to underlie the anxiolytic and neuroprotective properties of (rel)-Eglumegad.

Below is a diagram illustrating the primary signaling pathway of (rel)-Eglumegad.

Quantitative Data

(rel)-Eglumegad is a potent agonist at both mGluR2 and mGluR3, with slightly higher potency for the mGluR2 subtype. It exhibits high selectivity over other mGluR subtypes and ionotropic glutamate receptors.

| Parameter | Receptor | Value | Species | Assay | Reference |

| EC50 | human mGluR2 | 5.1 ± 0.3 nM | Human | cAMP formation | [4] |

| EC50 | human mGluR3 | 24.3 ± 0.5 nM | Human | cAMP formation | [4] |

| EC50 | human mGluR1a, 4, 5a, 7 | > 100,000 nM | Human | PI hydrolysis / cAMP formation | [4] |

| Binding Affinity (Ki) | Not explicitly found | ||||

| Pharmacokinetics (in vivo) | |||||

| Cmax | Not explicitly found | ||||

| Tmax | Not explicitly found | ||||

| Bioavailability | Orally active | Rat | In vivo potentiation of spinal neuron responses | [5] |

Experimental Protocols

In Vitro: cAMP Formation Assay

This protocol is a general guideline for assessing the agonist activity of (rel)-Eglumegad at mGluR2/3 by measuring the inhibition of forskolin-stimulated cAMP formation.

Materials:

-

Cell line stably expressing human mGluR2 or mGluR3 (e.g., RGT cells).

-

Cell culture medium and supplements.

-

(rel)-Eglumegad.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Culture the mGluR2 or mGluR3 expressing cells according to standard protocols.

-

Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of (rel)-Eglumegad in assay buffer.

-

Assay: a. Remove the culture medium from the wells and add the (rel)-Eglumegad dilutions. b. Incubate for a specified time (e.g., 30 minutes) at room temperature. c. Add a solution of forskolin (to stimulate cAMP production) to all wells except the negative control. d. Incubate for a further specified time (e.g., 30 minutes) at room temperature. e. Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: a. Plot the cAMP concentration against the log of the (rel)-Eglumegad concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor. The dimensions for mice are typically around 30 cm long and 5 cm wide for the arms.

-

A video camera mounted above the maze to record the sessions.

-

Video tracking software for automated analysis of behavior.

Procedure:

-

Animal Acclimatization: House the mice in the testing facility for at least one week before the experiment. Handle the mice for a few days prior to testing to reduce handling-induced stress.

-

Habituation to Testing Room: On the day of the test, bring the mice to the testing room and allow them to habituate for at least 30-60 minutes before the start of the experiment.

-

Drug Administration: Administer (rel)-Eglumegad or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

-

EPM Test: a. Place a mouse in the center of the maze, facing one of the open arms. b. Allow the mouse to freely explore the maze for a set period (e.g., 5 minutes). c. Record the session using the overhead camera.

-

Data Analysis: a. Analyze the video recordings to score the following parameters:

- Time spent in the open arms.

- Time spent in the closed arms.

- Number of entries into the open arms.

- Number of entries into the closed arms.

- Total distance traveled. b. Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

-

Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Conclusion

(rel)-Eglumegad is a valuable pharmacological tool for the study of mGluR2 and mGluR3 function. Its high potency and selectivity have enabled significant advances in our understanding of the role of these receptors in modulating neuronal activity and their potential as therapeutic targets for anxiety disorders and other neurological conditions. The information and protocols provided in this guide are intended to facilitate further research into the pharmacology and therapeutic potential of (rel)-Eglumegad and related compounds.

References

- 1. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of (rel)-Eglumegad with the Metabotropic Glutamate Receptor 2 (mGluR2)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, a specific crystal structure of (rel)-Eglumegad bound to the mGluR2 receptor is not publicly available in the Protein Data Bank (PDB). This guide therefore synthesizes available biochemical and pharmacological data to provide an in-depth overview of their interaction, including binding affinities, functional activities, and the experimental protocols used for their characterization.

Introduction

(rel)-Eglumegad, also known as LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, which include mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. Their activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Due to their significant presence in limbic brain regions, mGluR2/3 have been a focus of research for therapeutic interventions in anxiety, schizophrenia, and other neurological disorders. This guide provides a technical overview of the binding and functional characteristics of (rel)-Eglumegad at the mGluR2 receptor.

Data Presentation

The following tables summarize the quantitative data regarding the binding and functional potency of (rel)-Eglumegad (LY354740) on human and rat mGluR2 and mGluR3 receptors.

Table 1: Functional Potency of (rel)-Eglumegad (LY354740)

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| mGluR2 | Human | cAMP Formation | EC50 | 5.1 ± 0.3 | [1] |

| mGluR3 | Human | cAMP Formation | EC50 | 24.3 ± 0.5 | [1] |

| mGluR2/3 | Rat | cAMP Formation (Hippocampus) | EC50 | 22 ± 3 | [3] |

Table 2: Selectivity of (rel)-Eglumegad (LY354740) for Group II mGlu Receptors

| Receptor Group | Receptor Subtypes | Activity | EC50 (nM) | Reference |

| Group I | mGluR1a, mGluR5a | No agonist or antagonist activity | > 100,000 | [1] |

| Group III | mGluR4, mGluR7 | No agonist or antagonist activity | > 100,000 | [1] |

| Ionotropic | AMPA (GluR4), Kainate (GluR6) | No appreciable activity | - | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Culture and Receptor Expression

-

Cell Line: Non-neuronal RGT cells were used for the expression of recombinant human mGlu receptors.

-

Transfection: Cells were stably transfected with the cDNA encoding for human mGluR2 or other mGluR subtypes.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.

2. cAMP Formation Assay

This assay is used to determine the functional potency of agonists that act on Gi/o-coupled receptors like mGluR2.

-

Principle: Activation of mGluR2 inhibits adenylyl cyclase, leading to a decrease in the forskolin-stimulated production of cAMP.

-

Protocol:

-

Cell Plating: Transfected cells were plated in 24-well plates and grown to near confluency.

-

Pre-incubation: The growth medium was removed, and the cells were washed with a buffered salt solution. A 30-minute pre-incubation was performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist and Forskolin (B1673556) Addition: (rel)-Eglumegad (LY354740) was added at various concentrations, followed by the addition of forskolin (a direct activator of adenylyl cyclase) to stimulate cAMP production. The incubation was carried out for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and cAMP Measurement: The reaction was terminated, and the cells were lysed. The intracellular cAMP concentration was determined using a competitive binding assay, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curves for (rel)-Eglumegad were plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP formation) were calculated using non-linear regression.

-

3. Radioligand Binding Assay

While specific Ki values for (rel)-Eglumegad are not detailed in the provided search results, a general protocol for a competitive radioligand binding assay to determine the binding affinity of a test ligand for mGluR2 is described.

-

Principle: This assay measures the ability of an unlabeled test ligand (e.g., Eglumegad) to displace a radiolabeled ligand that is known to bind to the receptor.

-

Protocol:

-

Membrane Preparation: Membranes from cells expressing the mGluR2 receptor were prepared by homogenization and centrifugation.

-

Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-LY341495, an antagonist) was incubated with the cell membranes in the presence of varying concentrations of the unlabeled test ligand.

-

Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Scintillation Counting: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

-

Data Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of the test ligand that displaces 50% of the specific binding of the radioligand) was determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Mandatory Visualization

Caption: mGluR2 signaling pathway upon activation by Eglumegad.

References

- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(rel)-Eglumegad: An In-Depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-Eglumegad (also known as LY354740) is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. These receptors are critical modulators of synaptic transmission and neuronal excitability, making them attractive therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by (rel)-Eglumegad, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathway: Gαi/o-Coupled Inhibition of Adenylyl Cyclase

The principal mechanism of action for (rel)-Eglumegad involves the activation of mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) preferentially linked to the inhibitory Gαi/o family of G-proteins.[1][2] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][3] This leads to a reduction in intracellular cAMP levels.[4]

The decrease in cAMP concentration has significant downstream consequences, primarily through the reduced activation of cAMP-dependent Protein Kinase A (PKA).[3][5] PKA is a key enzyme that, when activated by cAMP, phosphorylates a multitude of substrate proteins, including transcription factors. A primary target of PKA is the cAMP response element-binding protein (CREB).[5][6] Reduced PKA activity therefore leads to decreased phosphorylation of CREB at its serine-133 residue, which in turn diminishes its ability to recruit transcriptional coactivators and initiate the transcription of target genes.[3][7]

Downstream Modulation of Gene Expression

The modulation of the cAMP-PKA-CREB axis by (rel)-Eglumegad results in altered expression of various downstream genes. Two notable examples that have been investigated in the context of mGluR2/3 agonism are c-Fos and Brain-Derived Neurotrophic Factor (BDNF).

Regulation of c-Fos Expression

c-Fos is an immediate early gene often used as a marker of neuronal activity. Studies have shown that (rel)-Eglumegad can attenuate stress-induced increases in c-Fos expression in brain regions such as the prelimbic and infralimbic cortex.[8] This effect is consistent with the inhibitory nature of the mGluR2/3 signaling pathway, suggesting that by dampening neuronal excitability, (rel)-Eglumegad can prevent the robust induction of c-Fos that occurs in response to stressful stimuli. However, under basal conditions, the effect of (rel)-Eglumegad on c-Fos expression is less pronounced and can be region-dependent.[9]

Influence on BDNF Expression